molecular formula C18H22N2O4 B11143240 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11143240
M. Wt: 330.4 g/mol
InChI Key: KSXNAXFQZKYWPY-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a bicyclic structure combining a piperidine ring fused with a dioxolane ring. The 8-position is substituted with a (5-methoxy-1H-indol-1-yl)acetyl group, comprising a methoxy-substituted indole linked via an acetyl moiety. The spirocyclic system enhances conformational rigidity, which may improve binding selectivity and metabolic stability compared to non-cyclic analogs .

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C18H22N2O4/c1-22-15-2-3-16-14(12-15)4-7-20(16)13-17(21)19-8-5-18(6-9-19)23-10-11-24-18/h2-4,7,12H,5-6,8-11,13H2,1H3

InChI Key

KSXNAXFQZKYWPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

Preparation Methods

The synthesis of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, focusing on structural variations, synthesis routes, and biological implications:

Compound Name Substituent Molecular Formula Key Features Synthesis Method Reported Activity/Properties
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 5-Fluoroindole-2-yl linked via phenyl C₂₁H₂₀FNO₂ Fluoro substitution enhances electron-withdrawing effects; phenyl spacer Buchwald-Hartwig coupling with Pd catalysis Evaluated as a p97 ATPase inhibitor; improved selectivity in enzyme inhibition compared to non-fluorinated analogs
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone 5-Fluoroindole-2-yl linked via ketone C₁₆H₁₇FN₂O₃ Direct ketone linkage reduces steric bulk; fluoro substitution Nucleophilic acyl substitution or Friedel-Crafts acylation Demonstrated anti-mycobacterial activity; ketone group may improve membrane permeability
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Bromobenzyl group C₁₄H₁₈BrNO₂ Bromine enables further functionalization (e.g., cross-coupling reactions) Alkylation of spirocyclic amine with 4-bromobenzyl bromide Used as a synthetic intermediate; bromine enhances reactivity in Suzuki-Miyaura couplings
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane Pyridin-4-yl group C₁₂H₁₆N₂O₂ Aromatic nitrogen enhances solubility and hydrogen bonding Direct coupling of pyridine-4-boronic acid to spirocyclic amine Explored in CNS-targeting agents due to pyridine’s ability to cross the blood-brain barrier
8-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane Benzenesulfonyl-piperidine carbonyl C₂₀H₂₆N₂O₅S Bulky sulfonamide group; potential protease inhibition Stepwise coupling of piperidine sulfonamide to spiro core Investigated for kinase inhibition; sulfonyl group enhances binding to ATP pockets
8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane 6-Chloro-3-pyridinyl group C₁₂H₁₅ClN₂O₂ Chloro-pyridine enhances lipophilicity and halogen bonding Negishi coupling or SNAr reaction Studied in agrochemicals; chloro substitution improves insecticidal activity

Key Research Findings

  • Electronic Effects : Fluorine substitution (e.g., 5-fluoroindole analogs) increases metabolic stability and target affinity due to its electron-withdrawing nature .
  • Biological Activity: Indole-containing spirocycles (e.g., 5-methoxy or 5-fluoro derivatives) show pronounced anti-mycobacterial and enzyme inhibitory activities, with methoxy groups enhancing solubility compared to halogens .
  • Synthetic Accessibility: Palladium-catalyzed couplings (Buchwald-Hartwig, Suzuki-Miyaura) are widely employed for introducing aromatic substituents, while alkylation/arylation of the spirocyclic amine is preferred for non-aromatic groups .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Pyridine and methoxy-substituted indoles improve aqueous solubility compared to halogenated or bulky analogs (e.g., benzenesulfonyl derivatives) .
  • Stability : The 1,4-dioxa ring is susceptible to acid-catalyzed hydrolysis, necessitating formulation adjustments for oral bioavailability .
  • Lipophilicity : Chloro- and bromo-substituted analogs exhibit higher logP values, favoring CNS penetration but increasing off-target risks .

Biological Activity

The compound 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel derivative of the spiro compound family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₂N₂O₄
  • Molecular Weight : 330.378 g/mol
  • IUPAC Name : 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-(5-methoxy-1H-indol-1-yl)ethan-1-one .

The biological activity of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is primarily attributed to its interaction with various biological targets:

  • σ Receptor Ligands : This compound has been studied for its affinity towards sigma receptors, particularly σ₁ and σ₂ receptors, which play critical roles in neuroprotection and modulation of neurotransmitter release .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including mycobacteria and Gram-positive bacteria such as Staphylococcus aureus .

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane against different bacterial strains:

Bacterial StrainMIC (µg/mL)
Mycobacterium abscessus0.03
Mycobacterium avium0.05
Staphylococcus aureus8
Escherichia coliNot active

The compound shows promising activity against mycobacterial infections, which are notoriously difficult to treat due to antibiotic resistance.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines:

Cell LineIC₅₀ (µM)Selectivity Index
HepG215.625>1910
VeroModerateNot specified

These results indicate that while the compound exhibits some cytotoxicity, it maintains a high selectivity index against certain mycobacterial strains, suggesting a favorable therapeutic window.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria:

  • Study on Mycobacterial Infections : In a mouse model infected with Mycobacterium abscessus, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests effective oral bioavailability and therapeutic efficacy in vivo .
  • Neuroprotective Effects : Research indicates that compounds similar to 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may offer neuroprotective benefits through their action on sigma receptors, which are implicated in various neurodegenerative diseases .

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